1-(2-Methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

Lipophilicity Hydrophilicity LogP

1-(2-Methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid (CAS 875163-77-2) is a heterocyclic building block belonging to the pyridazinone class. It features a 6-oxo-1,6-dihydropyridazine core bearing a carboxylic acid at the 3-position and a 2-methoxyethyl substituent at N1.

Molecular Formula C8H10N2O4
Molecular Weight 198.178
CAS No. 875163-77-2
Cat. No. B2863576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
CAS875163-77-2
Molecular FormulaC8H10N2O4
Molecular Weight198.178
Structural Identifiers
SMILESCOCCN1C(=O)C=CC(=N1)C(=O)O
InChIInChI=1S/C8H10N2O4/c1-14-5-4-10-7(11)3-2-6(9-10)8(12)13/h2-3H,4-5H2,1H3,(H,12,13)
InChIKeyRSOSHWXWMIHOSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid: Procurement-Ready Physicochemical Profile for Medicinal Chemistry Building Blocks


1-(2-Methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid (CAS 875163-77-2) is a heterocyclic building block belonging to the pyridazinone class. It features a 6-oxo-1,6-dihydropyridazine core bearing a carboxylic acid at the 3-position and a 2-methoxyethyl substituent at N1. This substitution pattern confers a distinct physicochemical signature relative to common alkyl-substituted analogs, including markedly lower predicted lipophilicity and enhanced hydrogen-bonding capacity . The compound is supplied as a research chemical with a typical purity of ≥98%, suitable for use as a synthetic intermediate in medicinal chemistry and chemical biology .

Why In-Class Pyridazinone Building Blocks Cannot Simply Be Interchanged: The Quantified Property Gap for 1-(2-Methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid


Compounds within the 6-oxo-1,6-dihydropyridazine-3-carboxylic acid family are frequently treated as interchangeable building blocks. However, even minor N1-substituent variations produce substantial shifts in key physicochemical parameters that govern solubility, permeability, and target engagement in biological assays. The 2-methoxyethyl group on the target compound drives a logP approximately 1.6 units lower than that of the 1-methyl analog, while simultaneously increasing topological polar surface area (TPSA) by ~6 Ų and doubling the number of hydrogen-bond acceptors [1]. These differences are of a magnitude sufficient to alter compound behavior in high-throughput screening, fragment-based drug design, and downstream synthetic elaboration, rendering simple substitution without experimental verification scientifically unsound.

Quantified Differentiation Evidence for 1-(2-Methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid Procurement Decisions


Hydrophilicity Advantage: 1.6-Log-Unit Lower Lipophilicity Versus 1-Methyl Analog

The target compound exhibits a predicted ACD/LogP of -1.51, which is 1.61 log units lower than the XLogP3 of 0.1 reported for the 1-methyl analog (1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid) [1]. This substantial difference indicates that the target compound is considerably more hydrophilic, which predicts significantly higher aqueous solubility and reduced non-specific hydrophobic binding to proteins and assay surfaces.

Lipophilicity Hydrophilicity LogP Solubility

Enhanced Polar Surface Area and Hydrogen-Bonding Capacity Compared to 1-Methyl Analog

The target compound possesses a topological polar surface area (TPSA) of 79 Ų, six hydrogen-bond acceptors (HBA), and one hydrogen-bond donor (HBD). In contrast, the 1-methyl analog has a TPSA of 72.8 Ų, four HBA, and zero HBD [1]. The additional ~6 Ų of polar surface area and two extra H-bond acceptors, along with the presence of a donor, substantially alter the compound's capacity for specific polar interactions with biological targets.

Polar Surface Area Hydrogen Bonding TPSA Drug-likeness

Commercial Purity: ≥98% Specification Offers Procurement Advantage Over Standard 95–97% Analogs

The target compound is commercially supplied at a purity of ≥98% (NLT 98%) by MolCore . In comparison, the 1-methyl analog is typically offered at 97% purity by suppliers such as Bidepharm , while other 1-substituted analogs (e.g., furylmethyl) are often sold at 95% purity . The higher purity specification of the target compound reduces the likelihood of byproduct interference in sensitive biological assays and minimizes the need for additional purification steps prior to use.

Purity Quality Control Procurement Reproducibility

Critical Caveat: No Direct Head-to-Head Comparative Bioactivity Data Are Available

A systematic search of the peer-reviewed literature and patent databases reveals that no direct head-to-head comparative biological activity studies have been published for 1-(2-methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid versus its structural analogs. The primary differentiation evidence presented herein is derived from predicted physicochemical properties and vendor-reported quality attributes rather than experimentally measured potency, selectivity, or ADME parameters. This limitation should be explicitly factored into procurement and experimental design decisions.

Data Limitation Evidence Gap Bioactivity Caveat

Best Application Scenarios for 1-(2-Methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid Based on Verified Differentiation


Fragment-Based Drug Design Requiring Low Lipophilicity Scaffolds

The target compound's predicted ACD/LogP of -1.51 makes it a suitable core fragment for lead-generation campaigns that prioritize high ligand efficiency and aqueous solubility. In contrast to the 1-methyl analog (XLogP3 = 0.1), the 1.6-log-unit gain in hydrophilicity aligns with established fragment-library design guidelines that favor compounds with logP < 1 to minimize non-specific binding .

Synthesis of Polar Drug-Like Intermediates with Enhanced Hydrogen-Bonding Capacity

With 6 hydrogen-bond acceptors, 1 donor, and a TPSA of 79 Ų, this building block is particularly suited for constructing intermediates intended to engage polar active-site residues. The additional two HBA and one HBD, relative to the 1-methyl analog, provide synthetic chemists with a pre-installed polar pharmacophoric element that can be preserved through downstream elaboration .

High-Reproducibility Biological Assay Workflows Demanding ≥98% Purity

For laboratories conducting dose-response, SPR, or crystallographic studies where trace impurities can compromise data quality, the target compound's commercially available ≥98% purity specification offers a 1–3% absolute advantage over commonly available 95–97% purity analogs, reducing the need for in-house repurification and improving batch-to-batch reproducibility .

Synthetic Diversification via Methoxyethyl Ether Cleavage

The 2-methoxyethyl substituent on N1 provides a latent synthetic handle: it can be cleaved under standard demethylation conditions (e.g., BBr₃ or TMSI) to reveal a 2-hydroxyethyl group, enabling further functionalization such as phosphorylation, sulfation, or conjugation to linkers. This option is not available with simple alkyl-substituted analogs like the 1-methyl derivative.

Quote Request

Request a Quote for 1-(2-Methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.